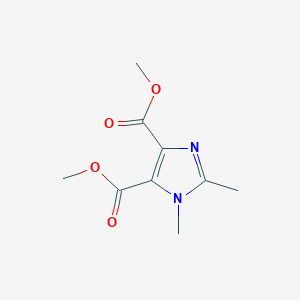

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1,2-dimethylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-10-6(8(12)14-3)7(11(5)2)9(13)15-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVUBYXUDUCWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: Substitution reactions, such as Menschutkin reactions, can occur with reagents like benzyl bromide.

Common Reagents and Conditions:

Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Benzyl bromide is a common reagent for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant applications in pharmaceuticals and other industries.

Scientific Research Applications

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazole dicarboxylates allows for direct comparisons with dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate. Key analogues include:

Table 1: Structural and Functional Comparison of Selected Imidazole Dicarboxylates

Key Observations:

Ester Group Influence: Methyl esters (e.g., target compound) offer faster hydrolysis kinetics under acidic/basic conditions compared to ethyl esters (e.g., ). This impacts stability in synthetic or biological environments.

Substituent Effects :

- The 1,2-dimethyl groups in the target compound introduce steric hindrance, which may limit coordination sites in metal complexes compared to unsubstituted analogues (e.g., imidazole-4,5-dicarboxylic acid derivatives ).

- Bulky substituents like benzyl (e.g., ) or fluorophenyl (e.g., ) groups enhance steric bulk and electronic modulation, broadening applications in catalysis or medicinal chemistry.

Biological and Chemical Applications :

- Derivatives with aryl groups (e.g., benzyl, fluorophenyl) exhibit promise as antiviral or cytostatic agents, as seen in imidazole-diazepine hybrids .

- Triazole-based analogues (e.g., ) diverge in aromaticity and hydrogen-bonding capacity, making them suitable for chemosensors or photophysical studies .

Synthetic Accessibility :

- The target compound and its ethyl ester analogues are synthesized via straightforward esterification or alkylation routes , whereas benzyl or fluorophenyl derivatives require more complex functionalization steps .

Research Findings and Implications

- Coordination Chemistry : this compound’s methyl ester groups act as weak coordinating ligands, unlike the deprotonated carboxylate forms in imidazole-4,5-dicarboxylic acid, which form robust metal-organic frameworks (MOFs) .

- Stability and Reactivity : Ethyl esters (e.g., ) exhibit greater thermal and hydrolytic stability, favoring long-term storage, whereas methyl esters may prioritize reactivity in dynamic systems.

Biological Activity

Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 184.15 g/mol. The compound features an imidazole ring with two carboxylic acid groups, which enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Anticancer Properties:

Research indicates that this compound exhibits significant anticancer activity. Its mechanism is believed to involve the interaction with various biological targets through the imidazole ring, which can form coordination bonds with metal ions. This property enhances the catalytic efficiency of metalloproteases and other enzymes critical for cellular functions .

Anti-inflammatory Effects:

The compound has also been noted for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways associated with inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in melanoma cells through the generation of ROS and subsequent DNA damage. The study found that treatment led to increased phosphorylation of p53, which is crucial for cell cycle regulation and apoptosis .

Case Study: Anti-inflammatory Effects

In another study focused on inflammatory responses, this compound was shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases by modulating immune responses .

Q & A

Q. Table 1: Representative Reaction Conditions for Tri-Substituted Imidazoles

| Substituents | Reactants | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4,5-Dicarboxylate | Dimethyl oxalate, NH₄OAc | Acetic acid | 65–75 | |

| 2-Aryl groups | Benzaldehyde derivatives | Ethanol | 70–85 |

Advanced: How can computational chemistry optimize the synthesis and functionalization of this compound?

Answer:

Computational methods, such as density functional theory (DFT), predict reaction pathways and transition states to identify energetically favorable conditions. For instance:

- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) model intermediates and transition states to reduce trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for esterification or methylation steps.

- Regioselectivity Analysis : Frontier molecular orbital (FMO) theory explains preferential attack sites during electrophilic substitution .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing reaction development time by 40% .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ 2.5–3.5 ppm) and carboxylate esters (δ 3.7–4.0 ppm). NOESY confirms spatial proximity of substituents .

- X-Ray Crystallography : Resolves bond lengths and angles (e.g., N–C distances of ~1.32 Å in the imidazole ring) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| N1–C2 bond length | 1.32 | |

| C4–O ester bond | 1.21 |

Advanced: How do steric and electronic effects influence the compound’s coordination chemistry with transition metals?

Answer:

The dicarboxylate groups act as bridging ligands, forming coordination polymers with metals like Ag(I) or Cu(II). Key factors:

- Steric Hindrance : 1,2-Dimethyl groups reduce flexibility but enhance thermal stability in metal-organic frameworks (MOFs) .

- Electronic Effects : Electron-withdrawing carboxylates stabilize metal centers, favoring octahedral or tetrahedral geometries .

Example : Reaction with AgNO₃ yields a 2D polymer with Ag–O bonds (2.15 Å) and luminescent properties .

Basic: What functionalization reactions are feasible at the 4,5-dicarboxylate positions?

Answer:

- Hydrolysis : Concentrated HCl/NaOH converts esters to carboxylic acids.

- Nucleophilic Substitution : Amines (e.g., hydrazine) displace methoxy groups to form amides .

- Reduction : LiAlH₄ reduces esters to alcohols, though imidazole ring stability requires low temperatures (<0°C) .

Q. Table 3: Functionalization Yields

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Dicarboxylic acid | 85 |

| Aminolysis | Hydrazine, EtOH | Hydrazide derivative | 70 |

Advanced: How can structural modifications enhance bioactivity while maintaining solubility?

Answer:

- Bioisosteric Replacement : Substitute carboxylates with sulfonamides to improve membrane permeability .

- Prodrug Design : Convert esters to pH-sensitive prodrugs for targeted release .

- SAR Studies : Methyl groups at 1,2-positions increase logP (hydrophobicity) but reduce aqueous solubility. Balancing via PEGylation or glucuronidation is explored .

Example : 4,5-Diphenylimidazole derivatives show MIC values of 2 µg/mL against S. aureus .

Basic: What are the challenges in achieving regioselectivity during imidazole ring substitution?

Answer:

- Competitive Pathways : Ambident nucleophiles (e.g., NH₃) may attack C4 or C5.

- Mitigation : Use directing groups (e.g., Boc-protected amines) or Lewis acid catalysts (ZnCl₂) to control site selectivity .

Advanced: How do solvent polarity and temperature affect reaction kinetics in imidazole dicarboxylate synthesis?

Answer:

- Polar Protic Solvents (e.g., acetic acid): Accelerate cyclocondensation via protonation of intermediates (ΔG‡ = 50 kJ/mol) .

- High Temperatures (>100°C): Favor ring closure but risk decarboxylation. Microwave-assisted synthesis reduces side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.